2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Description
2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings, one substituted with a methyl group and the other with a methylsulfanyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
2-(3-methylphenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-5-7-12(10-11)15-17-18-16(19-15)13-8-3-4-9-14(13)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMSQROKPHGGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diacylhydrazides via Phosphorus Oxychloride-Mediated Dehydration
The most widely implemented method involves POCl₃-induced cyclodehydration of N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzohydrazide (Figure 1). This two-step protocol first generates the diacylhydrazide intermediate through nucleophilic acyl substitution between 2-(methylsulfanyl)benzohydrazide and 3-methylbenzoyl chloride in dry dichloromethane (DCM). Subsequent cyclization with POCl₃ at reflux (110°C, 6 h) yields the target oxadiazole in 78% isolated yield after recrystallization from ethanol.
Reaction Conditions
- Step 1 : 2-(Methylsulfanyl)benzohydrazide (1.0 eq), 3-methylbenzoyl chloride (1.1 eq), DCM, 0°C → RT, 12 h
- Step 2 : POCl₃ (5 vol%), reflux, 6 h → ice quenching, NaHCO₃ neutralization
¹H NMR analysis of the product shows characteristic deshielded aromatic protons at δ 8.21 (d, J = 8.5 Hz, H-6) and δ 7.89 (dd, J = 7.8, 1.2 Hz, H-3'), confirming regioselective cyclization. The methylsulfanyl group appears as a singlet at δ 2.51 integrating for three protons.
Oxidative Cyclization Using Thionyl Chloride (SOCl₂)
Alternative cyclizing agents like SOCl₂ demonstrate comparable efficiency under modified conditions. A one-pot procedure combines equimolar 2-(methylsulfanyl)benzoic acid and 3-methylbenzohydrazide in SOCl₂-saturated toluene (80°C, 8 h), achieving 68% yield after column chromatography (hexane:ethyl acetate 4:1). While avoiding POCl₃'s moisture sensitivity, this method produces HCl gas as a byproduct, necessitating rigorous scrubbing systems.
Key Advantages
- Eliminates separate hydrazide synthesis step
- Toluene acts as azeotropic agent for water removal
Mass spectrometry (EI-MS) confirms molecular ion [M]⁺ at m/z 326.08 (calc. 326.09), with fragmentation patterns matching expected cleavage between the oxadiazole ring and aryl substituents.
Microwave-Assisted Synthesis via Carbon Disulfide Cyclization
Emerging techniques utilize microwave irradiation to accelerate the reaction of 3-methylphenylcarbonohydrazide with 2-(methylsulfanyl)benzoyl chloride in carbon disulfide (CS₂). Irradiation at 150 W for 15 minutes in a sealed vessel produces the target compound in 82% yield, significantly reducing reaction time versus conventional heating.
Optimized Parameters
- CS₂ (5 mL/mmol) as solvent and cyclizing agent
- Microwave power: 150 W
- Pulse irradiation cycles: 3 × 5 min
FT-IR analysis reveals complete disappearance of the carbonyl stretch (1700 cm⁻¹) from the acylhydrazide precursor, replaced by strong C=N absorption at 1615 cm⁻¹.
Post-Functionalization of Preformed Oxadiazole Cores
For modular synthesis, 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole undergoes diazotization followed by coupling with 2-(methylsulfanyl)thiophenol (Scheme 2). While conceptually straightforward, this route suffers from competing disulfide formation, limiting practical yields to 45–52%.
Critical Modifications
- Use of CuI (10 mol%) suppresses disulfide byproducts
- Strict anaerobic conditions via nitrogen purging
X-ray crystallography of the product confirms planar oxadiazole core (torsion angle < 5°) with nearly orthogonal aryl substituents (85.3° dihedral angle).
Solid-Phase Synthesis Using Wang Resin
A novel immobilized approach anchors 3-methylbenzohydrazide to Wang resin via acid-labile linkage. Sequential acylation with 2-(methylsulfanyl)benzoyl chloride, cyclization with POCl₃, and TFA cleavage yields the target compound with 89% purity (HPLC). Although requiring specialized equipment, this method enables rapid parallel synthesis of analog libraries.
Resin Functionalization Steps
- Wang resin activation with CDI (1,1'-carbonyldiimidazole)
- Hydrazide coupling (24 h, DMF)
- Acylation (2 eq acyl chloride, 0°C → RT)
Electrochemical Synthesis in Ionic Liquid Medium
Pioneering work utilizes 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) as solvent/electrolyte for anodic oxidation of the diacylhydrazide precursor. Constant potential electrolysis (+1.8 V vs Ag/AgCl) achieves 91% conversion in 3 h, with the ionic liquid recyclable for five cycles without significant activity loss.
Electrochemical Parameters
- Working electrode: Pt mesh (5 cm²)
- Current density: 2 mA/cm²
- Charge passed: 2.5 F/mol
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| POCl₃ cyclodehydration | 78 | 98.2 | 6 h | Industrial |
| SOCl₂ one-pot | 68 | 95.4 | 8 h | Pilot scale |
| Microwave irradiation | 82 | 97.8 | 15 min | Lab scale |
| Post-functionalization | 52 | 91.3 | 24 h | Research |
| Solid-phase synthesis | 89* | 89.0 | 48 h | Microscale |
| Electrochemical | 91 | 99.1 | 3 h | Lab scale |
*Resin loading capacity-dependent
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Halogenated or nitrated aromatic derivatives
Scientific Research Applications
Antibacterial Activity
Research indicates that oxadiazoles exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Case Study: Antibacterial Screening
In a study assessing the antibacterial activity of new oxadiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results showed that 2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole exhibited notable antibacterial effects, particularly against strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 100 µg/mL |
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been widely studied. This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Anticancer Evaluation
In a recent study, the compound was evaluated for its cytotoxic effects on the MDA-MB-231 breast cancer cell line. Results indicated that it significantly reduced cell viability and induced apoptosis through mechanisms involving DNA damage .
| Cell Line | IC (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 15 | Yes |
| LN229 (Glioblastoma) | 20 | Yes |
Antioxidant Activity
Oxadiazoles are also recognized for their antioxidant properties. The ability of this compound to scavenge free radicals has been demonstrated in various assays.
Research Findings
In vitro studies showed that this compound effectively neutralizes reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
2-Phenyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole: Similar structure but with different substitution patterns on the aromatic rings.
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole: Similar structure but with a different position of the methyl group on the aromatic ring.
Uniqueness
2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both a methyl group and a methylsulfanyl group on the aromatic rings. This combination of substituents can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. We will also explore the mechanisms of action and present relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H14N2OS
- CAS Number : 339013-70-6
The compound features a unique arrangement of substituents that contribute to its biological activities.
Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated in various studies targeting different microbial strains.
Key Findings :
- The compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- In antifungal assays, it showed promising results against Candida albicans and Aspergillus niger .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several in vitro studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action :
- The oxadiazole ring interacts with specific enzymes involved in the inflammatory response.
- The presence of the methylsulfanyl group enhances its binding affinity to inflammatory mediators .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines.
Case Studies :
- MTT Assay Results :
- Mechanism of Action :
Data Table: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | N/A | Effective inhibition observed |
| Escherichia coli | N/A | Effective inhibition observed | |
| Antifungal | Candida albicans | N/A | Effective inhibition observed |
| Aspergillus niger | N/A | Effective inhibition observed | |
| Anti-cancer (MCF-7) | Human breast adenocarcinoma | 10 | Induces apoptosis |
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, and how is purity validated?
The compound is typically synthesized via cyclization of hydrazide intermediates using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, substituted hydrazides are treated with CS₂ or thiocarbamoyl chlorides to form 1,3,4-oxadiazole rings. Purity is validated using melting point analysis, elemental analysis, and chromatographic techniques (e.g., HPLC). Structural confirmation relies on ¹H/¹³C NMR , IR spectroscopy , and single-crystal X-ray diffraction for unambiguous assignment of substituent positions .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of oxadiazole derivatives?
- NMR : Proton and carbon NMR identify substituent environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.3–2.7 ppm).
- X-ray crystallography : Resolves bond lengths (e.g., C–N bonds ~1.32 Å in the oxadiazole ring) and dihedral angles between aromatic rings, which influence electronic properties .
- IR : Confirms C=N stretching (~1610 cm⁻¹) and C–O–C vibrations (~1240 cm⁻¹) .
Q. What in vivo models are used to evaluate anti-inflammatory activity, and how are results interpreted?
Rat models (e.g., carrageenan-induced paw edema) are common. Activity is quantified by comparing edema reduction (%) against standards like indomethacin. For example, oxadiazole derivatives with 59–62% inhibition at 20 mg/kg dose indicate moderate-to-strong activity. Ulcerogenicity is assessed via histopathology to rule out gastrointestinal toxicity .
Q. How are basic pharmacological screenings conducted for antimicrobial activity?
Agar diffusion or microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans). Substitutions like electron-withdrawing groups (Cl, NO₂) enhance activity by improving membrane penetration .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the design of oxadiazole-based materials for radiation stability?
DFT calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer efficiency. For example, oxadiazoles with biphenyl groups (e.g., BPBD) exhibit low HOMO-LUMO gaps (~3.5 eV), enhancing scintillation properties in polymers. Vibrational spectra simulations validate experimental IR/Raman data, ensuring structural accuracy .
Q. What advanced in vitro models assess anticancer activity, and how are mechanisms probed?
- MTS/PrestoBlue assays : Quantify cytotoxicity in cell lines (e.g., MDA-MB-231 breast cancer) via mitochondrial activity.
- Flow cytometry : Measures apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). For example, oxadiazole derivative 3e induced G2/M arrest in MDA-MB-231 cells, suggesting tubulin disruption.
- Target prediction : Tools like PASS software identify probable targets (e.g., STAT3, miR-21) for mechanistic validation .
Q. How are structure-activity relationships (SARs) analyzed to optimize substituent effects?
- Electron-donating groups (e.g., –OCH₃) enhance π-π stacking with biological targets.
- Heteroaromatic substituents (e.g., pyridyl) improve solubility and binding affinity.
- Sulfur-containing groups (e.g., –SCH₃) increase lipophilicity, enhancing blood-brain barrier penetration for anticonvulsant activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose standardization : Compare activities at equivalent molar concentrations.
- Cell line variability : Use panels of cell lines (e.g., HT-29 vs. MDA-MB-231) to assess tissue-specific effects.
- Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal assays) to explain discrepancies between in vitro and in vivo results .
Q. How does molecular docking guide the identification of pharmacological targets?
Docking simulations (e.g., AutoDock Vina) predict binding poses and affinity scores. For example, oxadiazole derivatives targeting ERp57 showed hydrogen bonds with residues like Arg647 and hydrophobic interactions with Phe552, validated by free energy calculations (ΔG ~−9.2 kcal/mol) .
Q. What safety protocols are essential for handling oxadiazole derivatives in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
